![molecular formula C9H13ClN2S B12434526 Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride](/img/structure/B12434526.png)
Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride is a chemical compound with a complex structure that includes an amino group, a methylphenyl group, and a sulfanyl group
Méthodes De Préparation
The synthesis of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride typically involves the following steps:
N-Alkylation of Primary Amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base to form secondary amines.
Reduction of Nitriles and Amides: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), nitriles and amides are reduced to form secondary amines.
Formation of Schiff Bases: The secondary amines are then reacted with aldehydes or ketones to form Schiff bases.
Reduction of Schiff Bases: The Schiff bases are reduced using reducing agents to form the desired compound.
Analyse Des Réactions Chimiques
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Applications De Recherche Scientifique
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can form quaternary ammonium cations through oxidation, which can interact with various cellular components and pathways . These interactions can lead to changes in cellular functions and biological activities.
Comparaison Avec Des Composés Similaires
[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride can be compared with similar compounds such as:
2-Amino-4-methylphenol: This compound has a similar structure but lacks the sulfanyl group.
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and has different chemical properties.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar but contains sulfonic acid groups instead of the sulfanyl group.
The uniqueness of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13ClN2S |
|---|---|
Poids moléculaire |
216.73 g/mol |
Nom IUPAC |
[amino-[(4-methylphenyl)methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C9H12N2S.ClH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
Clé InChI |
WTAFMQGTBRUAGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSC(=[NH2+])N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-3-[(1E)-2-(2H-1,2,3,4-tetrazol-5-yl)ethenyl]-1H-indole](/img/structure/B12434449.png)

![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)

![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
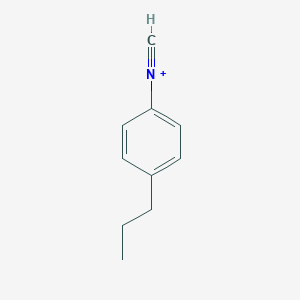
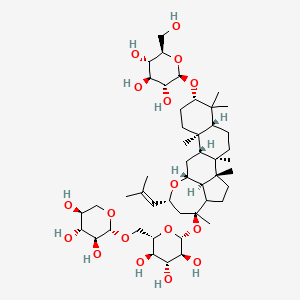
![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)

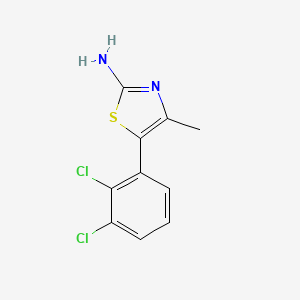
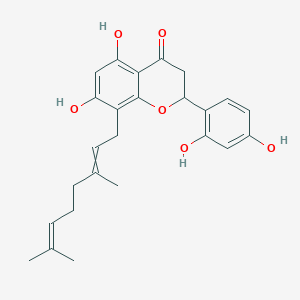

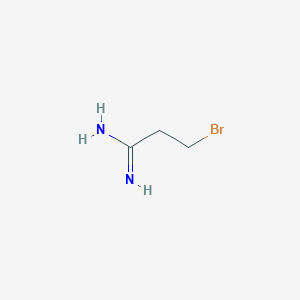
![2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside](/img/structure/B12434519.png)
